molecular formula C11H9BrN2O2S2 B6501194 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide CAS No. 888413-29-4

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide

Cat. No.: B6501194
CAS No.: 888413-29-4
M. Wt: 345.2 g/mol
InChI Key: AJGCNJYNGYTKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position of the thiophene ring.

    Amidation: The brominated thiophene is then reacted with an amine to form the amido group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxamide
  • 2-(5-bromothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Biological Activity

2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are notable for their diverse applications in medicinal chemistry and materials science. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's IUPAC name is 2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide , with a molecular formula of C11H9BrN2O2SC_{11}H_{9}BrN_{2}O_{2}S and a molecular weight of approximately 305.17 g/mol. The structure features a bromine atom at the 5-position of the thiophene ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects against diseases like cancer. The compound may inhibit enzyme activity or alter receptor signaling pathways, which is crucial in its proposed role as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including those with amplified centrosomes. The compound's mechanism involves disrupting normal mitotic processes, potentially leading to cell death through multipolar spindle formation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Disruption of mitotic spindle formation
MCF-73.5Inhibition of centrosome clustering
A5494.0Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive bacteria and some antifungal effects.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli>64 µg/mL
Candida albicans32 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an IC50 value of 5 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus at a concentration of 16 µg/mL, suggesting potential applications in treating bacterial infections .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGCNJYNGYTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.